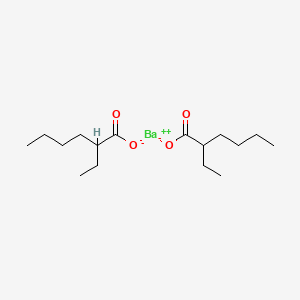

barium(2+);2-ethylhexanoate

Description

Classical Wet Chemical Routes

Classical methods for synthesizing barium(2+);2-ethylhexanoate (B8288628) are well-established and widely used in industrial settings. These routes typically involve direct reactions, ligand exchanges, or double decomposition.

A primary and straightforward method for synthesizing barium(2+);2-ethylhexanoate is the direct reaction of a barium source, such as barium hydroxide (B78521) or barium oxide, with 2-ethylhexanoic acid. ontosight.aievitachem.comsmolecule.comevitachem.com This reaction is a neutralization process where the barium base reacts with the carboxylic acid to form the corresponding barium salt and water. The reaction can be carried out in an aqueous solution or an organic solvent like toluene. evitachem.comacs.org The use of solvents can improve the solubility of the reactants and lead to better yields. smolecule.com

The general chemical equation for this reaction is:

Ba(OH)₂ + 2 CH₃(CH₂)₃CH(C₂H₅)COOH → Ba(OOCCH(C₂H₅)(CH₂)₃CH₃)₂ + 2 H₂O

In some cases, barium carbonate may also be used as the barium source. smolecule.com The reaction with barium carbonate produces this compound, carbon dioxide, and water.

A study on the synthesis of barium octoate identified optimal conditions for the direct reaction process, as detailed in the table below. ekb.eg

| Reactant Ratio (Acid/Ba(OH)₂) | Reaction Time (hr) | Temperature (°C) | Barium (% wt) | Yield (% wt) |

| 2:1 | 2 | 90-100 | 15 | 99.5 |

| Table 1: Optimum conditions for the preparation of barium octoate via direct reaction. ekb.eg |

Ligand exchange, or metathesis, is another common strategy for the synthesis of this compound. This method involves the reaction of a barium salt of a weaker acid, such as barium acetate (B1210297), with 2-ethylhexanoic acid. researchgate.net The equilibrium of the reaction is driven forward by the formation of the more stable barium 2-ethylhexanoate and the liberation of the weaker acetic acid. A slight excess of the higher alkanoic acid is typically used. researchgate.net

This approach has been successfully employed for the synthesis of various metal carboxylates, including those of alkaline earth metals like barium. researchgate.net The general principle of ligand exchange is based on the relative stability of the resulting complex, with the ligand forming the more stable complex displacing the other. savemyexams.com

Double decomposition, also known as precipitation, is another viable synthetic route. smolecule.com This method typically involves the reaction of a soluble barium salt, like barium chloride, with a salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate. google.com The reaction results in the precipitation of the less soluble this compound, which can then be separated by filtration.

A study on the synthesis of barium octoate using double decomposition with barium chloride and potassium octoate reported the following optimal conditions:

| Reactant Ratio (Potassium octoate:BaCl₂) | Temperature (°C) | Barium (% wt) | Yield (% wt) |

| 2:1 | 90-100 | 15 | 99.5 |

| Table 2: Optimum conditions for the preparation of barium octoate via double decomposition. ekb.eg |

While effective, this method can sometimes lead to contamination of the final product with byproducts. google.com

Advanced Synthetic Approaches

To overcome some of the limitations of classical methods, such as impurities and reaction inefficiencies, advanced synthetic approaches have been explored.

Electrochemical methods offer a pathway to high-purity metal carboxylates. Anodic dissolution of a metal in the presence of the corresponding carboxylic acid can produce the metal salt. google.com While this method has been used for metals like copper and iron, it is not directly applicable to more electropositive metals like barium. google.com

However, an improved electrochemical process involves the anodic dissolution of metals in a mixture of 2-ethylhexanoic acid, a low-weight aliphatic alcohol, and an electrolyte in a cell where an ion-exchange membrane separates the anode and cathode compartments. researchgate.net This technique can improve the purity of the final product by preventing contamination from the electrolyte. researchgate.netgoogle.com

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. In the context of using metal carboxylates as initiators for polymerization, the mechanism of action has been a subject of study. For instance, in the ring-opening polymerization of lactides, it is proposed that a tin(II) alkoxide, formed from the reaction of tin(II) 2-ethylhexanoate and an alcohol, is the true initiator. cmu.ac.th This proceeds via a coordination-insertion mechanism. cmu.ac.th

The thermal decomposition of this compound has also been investigated. Upon heating, it can decompose to form barium oxide and organic byproducts. smolecule.comsmolecule.com Studies on the metal-organic deposition of barium titanate thin films from barium 2-ethylhexanoate precursors have shown that upon annealing, barium carbonate (BaCO₃) is formed at a relatively low temperature of 300 °C. cambridge.orgscispace.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H30BaO4 |

|---|---|

Molecular Weight |

423.7 g/mol |

IUPAC Name |

barium(2+);2-ethylhexanoate |

InChI |

InChI=1S/2C8H16O2.Ba/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

VJFFDDQGMMQGTQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Molecular and Supramolecular Structural Investigations of Barium 2+ ;2 Ethylhexanoate Systems

Spectroscopic Characterization of Molecular Architecture and Coordination Environments

Spectroscopic methods are fundamental in elucidating the molecular structure and the nature of the coordination between the barium ion and the 2-ethylhexanoate (B8288628) ligands.

FTIR spectroscopy is a powerful tool for probing the vibrational modes of the functional groups within a molecule. In the analysis of barium(2+);2-ethylhexanoate, FTIR spectra reveal characteristic absorption bands associated with the 2-ethylhexanoate ligand. The primary vibrations of interest are those of the hydrocarbon chains and the coordinated carboxylate groups. rsc.org

Research on metal-organic precursors, including barium 2-ethylhexanoate, shows distinct regions in the infrared spectrum corresponding to these groups. Vibrations from the C-H bonds in the alkyl chains typically appear in the 2800-3000 cm⁻¹ region. rsc.org The carboxylate group (COO⁻) vibrations are particularly informative about the coordination environment of the barium ion. These are generally observed in the 1400-1700 cm⁻¹ range. rsc.org

The difference in frequency (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group can provide insights into its coordination mode (e.g., monodentate, bidentate chelating, or bridging). For instance, in related cobalt(II) and cobalt(III) 2-ethylhexanoate complexes, the asymmetric carboxylate stretching vibrations are found between 1548 cm⁻¹ and 1617 cm⁻¹, while the symmetric stretches appear around 1414-1420 cm⁻¹. rsc.org The disappearance of the C=O stretching vibration of the free carboxylic acid (around 1705 cm⁻¹) and the appearance of these new bands confirm the formation of the metal carboxylate salt. rsc.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 3000 - 2800 | Asymmetric and symmetric stretching of CH₂, CH₃ groups in the alkyl chain. rsc.org |

| νₐₛ(COO⁻) | 1700 - 1500 | Asymmetric stretching of the coordinated carboxylate group. rsc.orgrsc.org |

| νₛ(COO⁻) | 1450 - 1400 | Symmetric stretching of the coordinated carboxylate group. rsc.orgcopernicus.org |

| δ(C-H) | ~1460 | Bending (scissoring) of CH₂ groups. rsc.org |

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). While detailed peer-reviewed analyses of the NMR spectra for this compound are not extensively published, reference spectra are available, confirming its characterization by these methods. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a set of signals corresponding to the various protons of the 2-ethylhexanoate ligand. Due to the free rotation around the C-C single bonds in the alkyl chains, the signals from the butyl and ethyl groups would appear in the typical aliphatic region (approximately 0.8-2.5 ppm). The methine proton (CH) at the chiral center (C2) would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. slideshare.net Key signals would include the carboxylate carbon (COO⁻), which is expected to be the most downfield-shifted signal (typically >180 ppm) due to its bonding to electronegative oxygen atoms. The carbons of the ethyl and butyl chains would resonate at higher fields (typically 10-50 ppm). The existence of ¹H and ¹³C NMR spectra for this compound is noted in chemical databases, sourced from commercial suppliers like Sigma-Aldrich. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~0.8 - 1.0 | Terminal methyl (CH₃) protons. |

| ¹H | ~1.2 - 1.7 | Methylene (CH₂) protons of the alkyl chains. |

| ¹H | ~2.0 - 2.5 | Methine (CH) proton at the C2 position. |

| ¹³C | ~10 - 40 | Alkyl chain carbons (CH₃, CH₂). |

| ¹³C | ~45 - 55 | Methine (CH) carbon at the C2 position. |

| ¹³C | >180 | Carboxylate (COO⁻) carbon. |

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Carboxylate Ligand Vibrations

Structural Analysis in Solution and Solid State

The structure of this compound, both in its bulk form and as a precursor in material synthesis, has been investigated using diffraction, microscopy, and elemental analysis techniques.

XRD is the primary technique for identifying crystalline phases and determining their lattice parameters. In the context of this compound, XRD studies are often focused on its role as a precursor in metal-organic deposition (MOD) processes for creating thin films. scispace.com

When thin films of barium 2-ethylhexanoate are spin-coated and subsequently annealed, their decomposition and crystallization can be monitored by XRD. Research shows that upon annealing at a relatively low temperature of 300°C, barium 2-ethylhexanoate decomposes to form barium carbonate (BaCO₃). scispace.com Further heating to around 700°C can lead to the formation of barium peroxymonocarbonate (BaCO₄). scispace.com When used in combination with other precursors, such as titanium sources, BaCO₃ acts as an intermediate that reacts at higher temperatures (around 600°C) to form complex oxides like barium titanate (BaTiO₃). scispace.com These studies highlight the thermal decomposition pathway of the precursor rather than the crystal structure of this compound itself, which is often used in a liquid or non-crystalline state for these applications. researchgate.netamericanelements.com

| Precursor | Annealing Temperature (°C) | Identified Crystalline Phase | Reference |

|---|---|---|---|

| Barium 2-ethylhexanoate | 300 | Barium Carbonate (BaCO₃) | scispace.com |

| Barium 2-ethylhexanoate | 700 | Barium Peroxymonocarbonate (BaCO₄) | scispace.com |

| Barium 2-ethylhexanoate + Titanium precursor | ~600 | Barium Titanate (BaTiO₃) (via BaCO₃ intermediate) | scispace.com |

SEM is employed to visualize the surface morphology and microstructure of materials. For systems involving this compound, SEM studies have been conducted on the thin films and powders produced from this precursor. scispace.comresearchgate.net For example, in the synthesis of BaTiO₃ films, SEM imaging reveals that films derived from MOD precursors like barium 2-ethylhexanoate have characteristic granular-shaped crystal grains. scispace.com This is distinct from the columnar structures often seen in films made by physical vapor deposition methods. The crystallites in these MOD-derived films are often observed to be larger near the surface than near the substrate. scispace.com In the synthesis of multicomponent oxides, SEM coupled with energy-dispersive X-ray spectroscopy (EDS) is used to map the elemental distribution and confirm the homogeneity of the resulting material. rsc.orgresearchgate.net

A suite of analytical techniques is used to determine the elemental composition and stoichiometry of materials derived from this compound.

ICP-OES: This is a highly sensitive technique for determining the elemental composition of a material. It has been used to examine the composition of films made from barium 2-ethylhexanoate precursors to ensure the correct stoichiometry is achieved in the final oxide material. rsc.orgfishersci.com For instance, the barium content in solutions or final products can be precisely quantified. researchgate.netvwr.com

XPS: This surface-sensitive technique provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. In studies of materials derived from barium 2-ethylhexanoate, XPS is used to confirm the presence of barium and other elements and to analyze their core-level electronic states. rsc.orgresearchgate.net For example, in a Ba-Sr-Co-Fe oxide film prepared from 2-ethylhexanoate precursors, the Ba 3d core level peak was identified at a binding energy of 780.0 eV, corresponding to a Ba-O bonding environment. rsc.org

RBS: This ion-scattering technique is used for analyzing the composition and depth profile of thin films. It has been employed alongside XPS to analyze the structure and composition of barium titanate thin films, providing information on film stoichiometry and thickness. researchgate.net These combined analyses confirm that films prepared via the sol-gel route using barium 2-ethylhexanoate can be produced with no significant deviation from the desired stoichiometry. researchgate.net

Thermal Decomposition Pathways and Mechanistic Insights

Thermogravimetric Analysis (TGA) for Decomposition Profile Determination

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring changes in mass as a function of temperature. etamu.edu For barium 2-ethylhexanoate (B8288628), TGA reveals a multi-step decomposition process. While specific temperature ranges can vary depending on the experimental conditions, such as heating rate and atmosphere, a general profile can be described.

In studies related to the formation of barium titanate (BaTiO3) thin films, TGA is employed on spin-coated films of barium 2-ethylhexanoate. cambridge.orgscispace.com These analyses, in conjunction with other techniques, help to elucidate the transformation from the metal-organic precursor to the final inorganic material. cambridge.orgscispace.com

Identification of Thermal Decomposition Products and Intermediates

The thermal degradation of barium 2-ethylhexanoate proceeds through the formation of several key intermediates and final products. Upon heating, the organic ligands are removed, leading to the formation of inorganic barium compounds.

Initial decomposition often results in the formation of barium carbonate (BaCO3) . cambridge.orgscispace.com Studies have shown that when spin-coated films of barium 2-ethylhexanoate are annealed, barium carbonate is formed at a relatively low temperature of 300 °C. cambridge.orgscispace.com Further heating can lead to the formation of other species. For instance, at an annealing temperature of around 700 °C, the formation of barium peroxymonocarbonate (BaCO4) has been observed. cambridge.orgscispace.com

The ultimate decomposition product under many conditions is barium oxide (BaO) . smolecule.comchemicalbook.com The complete decomposition reaction involves the release of gaseous byproducts such as carbon monoxide (CO) and carbon dioxide (CO2). fishersci.iefishersci.commega.dethermofisher.com

Table 1: Thermal Decomposition Products of Barium(2+);2-ethylhexanoate

| Intermediate/Final Product | Chemical Formula | Formation Temperature (approx.) |

|---|---|---|

| Barium Carbonate | BaCO3 | 300 °C cambridge.orgscispace.com |

| Barium Peroxymonocarbonate | BaCO4 | 700 °C cambridge.orgscispace.com |

| Barium Oxide | BaO | >1300 °C (from BaCO3) chemicalbook.com |

| Carbon Monoxide | CO | - |

Influence of Decomposition on Material Morphology and Phase Formation

The thermal decomposition process significantly influences the morphology and crystalline structure of the resulting material. In the context of metal-organic deposition (MOD), the decomposition of barium 2-ethylhexanoate is a key step in forming thin films with specific characteristics.

When used in the preparation of BaTiO3 thin films, the decomposition of barium 2-ethylhexanoate, along with a titanium precursor, leads to the formation of BaTiO3 around 600 °C via a solid-state reaction between the intermediate BaCO3 and TiO2. cambridge.org The resulting films exhibit a granular grain structure, which is characteristic of the MOD method, as opposed to the columnar structures often seen in films produced by physical vapor deposition (PVD). cambridge.org The crystallites in these MOD-prepared films are often larger near the surface than near the substrate. cambridge.org

The chemical reactivity of the ligand groups in the precursors plays a decisive role in the structural development of the deposited films. cambridge.org The decomposition of the 2-ethylhexanoate ligands is a crucial part of this transformation. sfu.ca

Kinetic and Thermodynamic Aspects of Thermal Degradation Processes

The study of the kinetics and thermodynamics of the thermal degradation of barium 2-ethylhexanoate provides deeper insights into the reaction rates and energy changes involved. While specific kinetic parameters for the decomposition of pure barium 2-ethylhexanoate are not extensively detailed in the provided results, related studies offer valuable information.

For instance, in the context of cumene (B47948) oxidation and hydroperoxide decomposition, a general kinetic scheme has been proposed that includes barium 2-ethylhexanoate as a catalyst. researchgate.netdntb.gov.ua This model consists of numerous reactions, including the formation and decomposition of intermediate adducts involving the catalyst. researchgate.netdntb.gov.ua The analysis of such models can help in understanding the catalytic activity and the mechanism of decomposition in complex reaction mixtures. researchgate.net

The thermal decomposition of the intermediate, barium carbonate, has been studied in detail. The activation energy for the decomposition of BaCO3 to BaO and CO2 has been reported to be around 305 (± 14) kJ/mol. chemicalbook.com The apparent activation enthalpy for this reaction is approximately 225.9 kJ/mol, which is lower than the enthalpy of the equilibrium reaction (252.1 kJ/mol). chemicalbook.com

Mechanistic Studies of Metal-Organic Decomposition (MOD) and Sol-Gel Conversion Pathways

Metal-organic decomposition (MOD) and sol-gel processes are common methods for producing oxide films from precursors like barium 2-ethylhexanoate. google.com These methods rely on the controlled thermal decomposition of the organometallic compounds. researchgate.net

In the MOD process, a solution containing the metal-organic precursors is spin-coated onto a substrate, followed by thermal treatment to decompose the organic components and form the desired inorganic film. cambridge.org The mechanism involves the pyrolysis of the precursor, leading to the formation of intermediate species like barium carbonate, which then react to form the final oxide material. cambridge.orgacademie-sciences.fr The structure of the precursor molecule is often destroyed before the final perovskite phase is formed, meaning the reaction pathways of the intermediate phases are critical. academie-sciences.fr

The photochemistry of the decomposition reaction can also be utilized. Upon exposure to ultraviolet light, the organic components of the precursor can be ejected from the film, ultimately converting the remaining metal to an amorphous metal oxide. jst.go.jp

The sol-gel process, while distinct, also involves the conversion of precursors into a solid material. Barium 2-ethylhexanoate can be used in modified sol-gel techniques for the synthesis of nano-sized materials. researchgate.net In these pathways, the long, non-polar alkyl chains of the 2-ethylhexanoate ligand make it soluble in non-polar solvents. academie-sciences.fr

Barium 2+ ;2 Ethylhexanoate As a Precursor in Advanced Materials Synthesis

Thin Film Fabrication Methodologies

The fabrication of high-quality thin films is paramount for their application in electronic and optical devices. Barium(2+);2-ethylhexanoate (B8288628) is a versatile precursor that can be utilized in several solution-based deposition techniques to create uniform and well-controlled thin films.

Metal-Organic Deposition (MOD) Techniques for Oxide Films

Metal-Organic Deposition (MOD) is a non-vacuum, solution-based technique that offers advantages such as straightforward stoichiometry control, the ability to coat large and complex surfaces, and relatively low equipment costs. tandfonline.com In this method, metal-organic precursors, including barium 2-ethylhexanoate, are dissolved in a suitable solvent to form a coating solution. cambridge.orgscispace.com This solution is then applied to a substrate, followed by a heat treatment process to remove organic components and crystallize the desired oxide film.

The MOD process using barium 2-ethylhexanoate typically involves dissolving it, often in conjunction with other metal precursors like titanium dimethoxy dineodecanoate for the synthesis of barium titanate (BaTiO3), in a common solvent such as xylene. cambridge.orgscispace.comacademie-sciences.fr The decomposition of barium 2-ethylhexanoate upon annealing is a critical step. Studies have shown that it decomposes to form barium carbonate (BaCO3) at a relatively low temperature of 300 °C. cambridge.orgscispace.comcambridge.org This intermediate phase then reacts with other oxide components at higher temperatures to form the final perovskite structure. For instance, single-phase BaTiO3 films have been successfully prepared by MOD, where the formation of BaTiO3 occurs around 600 °C through a solid-state reaction between the intermediately formed BaCO3 and TiO2. cambridge.orgscispace.com

The MOD technique allows for the fabrication of films with specific structural features. Unlike the columnar structures often seen in films produced by physical vapor deposition (PVD), MOD-prepared films typically exhibit granular crystal grains. cambridge.orgscispace.com

Sol-Gel Processing for Ceramic Film Formation

The sol-gel process is another widely used wet-chemical technique for fabricating ceramic films from molecular precursors. This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. The process offers excellent control over the chemical composition and microstructure of the resulting material.

In the context of using barium(2+);2-ethylhexanoate, it is often part of a precursor solution that may also include metal alkoxides. researchgate.net For the synthesis of barium strontium titanate (BST) thin films, for example, barium 2-ethylhexanoate and strontium 2-ethylhexanoate can be used as the starting materials, along with a titanium precursor like titanium(IV) isopropoxide. tandfonline.comworldscientific.com These precursors are dissolved in a suitable solvent, and through hydrolysis and condensation reactions, a gel is formed. This gel can then be deposited as a thin film and subsequently heat-treated to yield the crystalline ceramic material.

A key advantage of the sol-gel method is the ability to achieve crystallization at relatively low temperatures. For instance, transparent and crack-free BST films have been fabricated on quartz substrates, which crystallized into the desired cubic phase after annealing at 550°C. tandfonline.comworldscientific.com The modification of precursor solutions with agents like 2-ethylhexanoic acid can influence the molecular complexity of the precursors, which in turn affects the microstructure and electrical properties of the final films. researchgate.net

Spin Coating and Other Solution Deposition Methods for Film Growth

Spin coating is a common and effective method for depositing thin films from solution precursors, including those containing this compound. cambridge.orgscispace.com This technique involves dispensing the precursor solution onto the center of a substrate, which is then rotated at high speed to spread the fluid by centrifugal force. The thickness of the resulting film is determined by factors such as the viscosity of the solution, the spin speed, and the duration of the spin cycle. cambridge.org

This method is frequently used in conjunction with MOD and sol-gel processes. tandfonline.comcambridge.orgscispace.com For instance, in the preparation of BaTiO3 thin films, a solution containing barium 2-ethylhexanoate and a titanium precursor is spin-coated onto a substrate. cambridge.orgscispace.com Multiple layers can be deposited to achieve the desired film thickness, with each layer typically undergoing a pyrolysis step to remove organics before the next layer is applied. uci.edu The final multi-layer film is then annealed at a higher temperature to induce crystallization. cambridge.orgscispace.com

Other solution deposition methods that can utilize this compound precursors include dip coating and spray coating, which also offer simple and cost-effective ways to produce thin films over large areas. windows.net

Synthesis of Functional Oxide Materials

This compound is a key ingredient in the synthesis of a variety of functional oxide materials, particularly those with a perovskite crystal structure. These materials exhibit a range of interesting and useful properties, such as ferroelectricity, which makes them suitable for various electronic applications.

Ferroelectric Materials (e.g., Barium Titanate (BaTiO3), Barium Strontium Titanate (BaSrTiO3))

Ferroelectric materials possess a spontaneous electric polarization that can be reversed by the application of an external electric field. Barium titanate (BaTiO3) and barium strontium titanate (BaSrTiO3 or BST) are two of the most extensively studied ferroelectric materials due to their high dielectric constant and tunable properties. tandfonline.com

The synthesis of these materials using this compound as a precursor is well-established. For BaTiO3, a common approach involves creating a precursor solution by mixing barium 2-ethylhexanoate with a titanium source, such as titanium dimethoxy dineodecanoate or titanium(IV) isopropoxide. cambridge.orgscispace.com The solution is then deposited as a thin film and annealed. During annealing, the organic precursors decompose, and a solid-state reaction occurs between the resulting barium and titanium oxides to form the BaTiO3 perovskite phase. cambridge.orgscispace.com The formation of single-phase BaTiO3 has been observed at annealing temperatures around 600°C. cambridge.orgscispace.com

Similarly, for the synthesis of BST, barium 2-ethylhexanoate is combined with strontium 2-ethylhexanoate and a titanium precursor. tandfonline.comworldscientific.com The ratio of barium to strontium can be precisely controlled in the precursor solution, allowing for the tuning of the final material's properties, such as its Curie temperature. Transparent and crack-free BST films have been successfully fabricated using this method, with crystallization occurring at temperatures as low as 550°C. tandfonline.comworldscientific.com

Table 1: Synthesis Parameters for Ferroelectric Materials Using this compound

| Material | Barium Precursor | Co-precursor(s) | Deposition Method | Annealing Temperature (°C) | Resulting Phase |

| BaTiO₃ | Barium 2-ethylhexanoate | Titanium dimethoxy dineodecanoate | Spin Coating (MOD) | 600 | Perovskite |

| BaSrTiO₃ | Barium 2-ethylhexanoate | Strontium 2-ethylhexanoate, Titanium(IV) isopropoxide | Spin Coating (Sol-Gel) | 550 | Cubic Perovskite |

Data compiled from multiple sources. tandfonline.comcambridge.orgscispace.comworldscientific.com

Control of Stoichiometry and Phase Purity in Perovskite Films

Achieving the correct stoichiometry and high phase purity is critical for obtaining the desired properties in perovskite films. The use of solution-based methods with precursors like this compound offers excellent control over these parameters.

The stoichiometry of the final film is directly related to the molar ratios of the metal precursors in the initial solution. tandfonline.comacademie-sciences.fr By precisely measuring and mixing the precursors, the desired cation ratio in the perovskite structure (e.g., the Ba/Ti ratio in BaTiO3 or the Ba/Sr ratio in BST) can be accurately controlled. This is a significant advantage over other deposition techniques where controlling stoichiometry can be more challenging.

Phase purity is influenced by the decomposition pathway of the precursors and the annealing conditions. As mentioned earlier, the decomposition of barium 2-ethylhexanoate leads to the formation of barium carbonate as an intermediate. cambridge.orgscispace.com The subsequent reaction of this intermediate with other oxides must be complete to avoid the presence of secondary phases in the final film. The annealing temperature and duration are crucial parameters that need to be optimized to ensure the full conversion to the desired perovskite phase and to minimize the presence of unreacted intermediates or other unwanted crystalline phases. cambridge.orgscispace.com For example, in the synthesis of BaTiO3, annealing at temperatures below 600°C may result in incomplete reaction and the presence of BaCO3 and TiO2 alongside the BaTiO3 phase. cambridge.orgscispace.com

The choice of precursors and solvents also plays a role in controlling the reaction pathways and the formation of intermediate phases, ultimately affecting the phase purity of the final perovskite film. academie-sciences.frmdpi.com

Influence on Crystalline Structure, Orientation, and Grain Growth

The use of this compound as a precursor provides significant control over the final microstructure of oxide materials, including their crystallinity, preferred orientation, and grain size. windows.net In the metal-organic deposition (MOD) process, precursor solutions containing this compound are first spin-coated onto a substrate, followed by pyrolysis and annealing. grafiati.com The thermal treatment schedule is a critical factor; skillful manipulation of temperature and atmosphere allows for precise control over the nucleation and growth of the crystalline phase. windows.netgrafiati.com

For instance, in the synthesis of BaTiO3 thin films, single-phase perovskite structures are achieved by annealing films derived from barium 2-ethylhexanoate and a titanium precursor. grafiati.com The annealing process directly influences the grain size and density of the resulting film. vt.edu Similarly, when producing oriented lead barium titanate (PBT) thin films, barium 2-ethylhexanoate is a successfully demonstrated barium source, enabling heterogeneous nucleation on a lattice-matched substrate like magnesium oxide (MgO) to achieve the desired orientation. caltech.edu

Changes in the precursor chemistry can significantly alter the characteristics of the pyrolyzed film, which in turn affects the nucleation and growth behavior. academie-sciences.fr During the growth of thin films, grains with specific crystallographic orientations may exhibit lower surface and interfacial energy, leading to abnormal grain growth where these grains consume randomly oriented neighbors, resulting in a highly oriented film. academie-sciences.fr

Superconducting Thin Films (e.g., Yttrium Barium Copper Oxide (YBCO))

This compound is a key component in precursor solutions for fabricating high-temperature superconducting thin films, most notably Yttrium Barium Copper Oxide (YBa₂Cu₃O₇₋ₓ, or YBCO). windows.netresearchgate.net It is frequently used in metal-organic decomposition (MOD) and sol-gel methods, where its solubility and stability are advantageous. researchgate.netscribd.com These MOD techniques often employ high molecular weight, water-insensitive carboxylates like 2-ethylhexanoates to create stable precursor solutions. researchgate.net

In a typical process, barium 2-ethylhexanoate is mixed with yttrium and copper carboxylates (such as acetates or other ethylhexanoates) in a suitable solvent. csic.esresearchgate.net For example, one approach involves reacting barium 2-ethylhexanoate with glacial acetic acid and alcohols to form barium acetate (B1210297) in the sol-gel solution. scribd.com The resulting homogenous solution is then deposited on a substrate and undergoes a two-step heat treatment: a low-temperature pyrolysis to decompose the organic ligands and a high-temperature anneal to crystallize the YBCO phase. google.com The properties of the final superconducting film are highly dependent on the purity of the precursors and the processing conditions. researchgate.netwikipedia.org The use of high-purity barium chemicals is essential for synthesizing ultrapure, ultrahomogeneous YBCO that can be sintered into a single-phase superconducting material. researchgate.net

Lead-Based Perovskite Films (e.g., BaPbO₃)

This compound is an effective precursor for the synthesis of lead-based perovskite films, such as Barium Plumbate (BaPbO₃), via the metal-organic deposition (MOD) method. nycu.edu.twresearchgate.net BaPbO₃ is a conductive oxide with a perovskite structure, and its synthesis from organometallic precursors allows for the formation of high-quality polycrystalline films on silicon wafers. nycu.edu.twresearchgate.net

The process involves creating a solution of barium 2-ethylhexanoate and lead 2-ethylhexanoate, which is then spin-coated onto a substrate like Pt/Ti/SiO₂/Si. researchgate.net The film subsequently undergoes annealing at elevated temperatures. Research shows that the polycrystalline BaPbO₃ phase begins to form at temperatures above 600°C. nycu.edu.twresearchgate.net The properties of the film are highly sensitive to the annealing temperature and the stoichiometry of the precursors. Adding excess lead to the precursor solution can enhance the formation of the single perovskite BaPbO₃ phase. nycu.edu.tw However, annealing at excessively high temperatures (e.g., over 800°C) can cause reactions between the film and the substrate, leading to a sharp increase in electrical resistance. nycu.edu.tw

The substitution of lead with bismuth, using bismuth acetate as an additional precursor, allows for the creation of Ba(Pb₁₋ₓBiₓ)O₃ films, which exhibit superconductivity. nycu.edu.twresearchgate.net

Table 1: Influence of Annealing Temperature on BaPbO₃ Film Properties Data compiled from research on MOD synthesis using barium 2-ethylhexanoate precursors. nycu.edu.twresearchgate.net

| Annealing Temperature (°C) | Resulting Phase/Property |

| 550 | Formation of BaCO₃ and PbO peaks observed. |

| > 600 | Polycrystalline BaPbO₃ phase begins to form. |

| 750 | Optimum sheet resistance achieved (approx. 1.07 x 10⁻⁴ Ω·cm). |

| > 800 | Decomposition of the BaPbO₃ phase and reaction with the Si substrate occurs. |

Amorphous Quaternary Metal Oxide Development

This compound serves as a precursor in the development of amorphous multi-metal oxides, including complex quaternary systems. rsc.orgualberta.ca A notable example is the synthesis of amorphous Ba-Sr-Co-Fe oxide (a-BSCF), a promising electrocatalyst, via a photochemical deposition method. rsc.org This technique uses light-sensitive metal 2-ethylhexanoate precursors to form the amorphous film. rsc.org

In this process, stoichiometric amounts of the metal precursors are dissolved in a solvent, spin-coated onto a substrate, and then subjected to UV irradiation. rsc.org The UV light induces decomposition of the organic ligands, ultimately converting the precursor film into an amorphous metal oxide. rsc.orgresearchgate.net This method avoids high-temperature crystallization, allowing for the formation of a disordered, amorphous structure which can exhibit unique catalytic properties compared to its crystalline counterparts. rsc.org

Table 2: Precursor Solution for Amorphous Ba₀.₅Sr₀.₅Co₀.₈Fe₀.₂O₃₋δ (a-BSCF) Film Data sourced from a study on photochemical deposition. rsc.org

| Metal Precursor | Role |

| Barium(II) 2-ethylhexanoate | Barium Source |

| Strontium(II) 2-ethylhexanoate | Strontium Source |

| Cobalt(II) 2-ethylhexanoate | Cobalt Source |

| Iron(III) 2-ethylhexanoate | Iron Source |

Nanomaterial Synthesis from this compound Precursors (e.g., controlled size and morphology)

This compound is a valuable precursor for the "bottom-up" synthesis of nanomaterials with controlled size and morphology. americanelements.comsigmaaldrich.com One powerful technique is flame spray synthesis, which allows for the scalable fabrication of various nanoparticles, including mixed oxides and composites. sigmaaldrich.comgoogle.com

In one application, a liquid precursor containing barium 2-ethylhexanoate and platinum acetylacetonate (B107027) was dispersed into a flame alongside a separate flame generated from an aluminum precursor. google.com This multi-nozzle process resulted in a mixed particulate powder where barium formed crystalline BaCO₃ nanoparticles well-mixed with Al₂O₃ particles on a submicron scale. google.com This demonstrates control over the final phase of the barium-containing nanoparticles, as a single-nozzle process with the same precursors yielded only amorphous barium species. google.com

The principle of using metal carboxylates like 2-ethylhexanoates for nanomaterial synthesis is broadly applicable. sigmaaldrich.com The thermal decomposition of the precursor at controlled temperatures is a key step in producing nanoparticles with a specific size and shape, which in turn dictates their physical and chemical properties. Sol-gel processes also enable fine control over nanoparticle size and morphology, and while demonstrated with other metal 2-ethylhexanoates, the principle applies to barium as well. mdpi.com

Catalytic Applications and Reaction Mechanisms

Role as a Catalyst or Pre-catalyst in Organic Synthesis

The compound is recognized for its utility as a catalyst in various organic reactions, particularly in polymerization. americanelements.comrsc.org Its performance is often linked to its function as a Lewis acid and its ability to influence polymerization pathways.

While direct research detailing the Lewis acid mechanism of barium(2+);2-ethylhexanoate (B8288628) is limited, the behavior of other metal 2-ethylhexanoates provides a strong inferential model. A Lewis acid is a chemical entity capable of accepting an electron pair to form a covalent bond, a role typically fulfilled by metal ions. numberanalytics.com

In the context of catalysis, other metal carboxylates like zinc 2-ethylhexanoate and bismuth 2-ethylhexanoate are known to function as Lewis acid catalysts. evitachem.comsmolecule.com The mechanism involves the metal center coordinating with electron-rich sites in a substrate, such as the oxygen atom of a carbonyl group. For instance, in polyurethane synthesis, zinc 2-ethylhexanoate facilitates the reaction between isocyanates and polyols by coordinating with the oxygen atoms of these reactants. evitachem.com This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby promoting the polymerization reaction. Similarly, tin(II) 2-ethylhexanoate is recognized for its strong Lewis acid properties, which allow it to activate functional groups like aldehydes and ketones. It is plausible that the barium ion in barium(2+);2-ethylhexanoate engages in similar interactions, activating substrates by polarizing carbonyl or other functional groups to facilitate organic transformations.

Metal 2-ethylhexanoates are broadly utilized as catalysts in polymerization reactions. americanelements.comrsc.orgresearchgate.net

Polyurethane (PU) Synthesis : Barium carboxylates are used in catalyst systems for curing polyurethane resins. nouryon.comborchers.com Often, they are part of a synergistic mixture with other metal carboxylates. For example, bismuth(III) 2-ethylhexanoate has been developed as a tin-free catalyst that accelerates the reaction between the alcohol (polyol) and isocyanate components in both one- and two-component PU systems. borchers.commdpi.com Similarly, zinc 2-ethylhexanoate is employed as a VOC-free catalyst for PU coatings. borchers.com The formation of polyurethane involves several reactions, including the resinification reaction between a polyol and an isocyanate, and a blowing reaction involving the isocyanate. google.com Catalysts like potassium 2-ethylhexanoate are known to be active in these processes. google.com The role of the metal catalyst is to facilitate the formation of the urethane (B1682113) linkages. nih.gov

Polyester (B1180765) Synthesis : Barium carboxylates are components of accelerator packages for curing unsaturated polyester resins at ambient temperatures. nouryon.com The curing of these resins requires a catalyst to speed up the radical formation necessary to initiate the polymerization reaction. nouryon.com For instance, a product named Accelerator 55028N contains a mixture of cobalt(II) 2-ethylhexanoate and a barium carboxylate. nouryon.com Other metal carboxylates are also prominent in this area; cobalt octoate is a well-known accelerator for polyester systems, and tin(II) 2-ethylhexanoate is an effective catalyst for polyester production. borchers.com

Styrene (B11656) Polymerization : While direct evidence for this compound in styrene polymerization is not prominent, other metal analogs are well-documented. Cobalt(II) 2-ethylhexanoate has been used to initiate the polymerization of styrene, yielding polymers with high molecular weights. It is also used in combination with other monomers like methyl methacrylate (B99206) (MMA) in cross-linking alkene resins. acs.org Tin(II) 2-ethylhexanoate has also been instrumental in the synthesis of polystyrene. Techniques like Atom Transfer Radical Polymerization (ATRP) have demonstrated controlled synthesis of polystyrene with very low catalyst concentrations (10-50 ppm). nih.gov

The efficiency of a catalyst is measured by its ability to increase reaction rates. Studies on the oxidation of cumene (B47948) have provided insights into the catalytic behavior of Group 2 metal compounds, including barium.

A study investigating cumene oxidation in the presence of chloride complexes of Ca, Sr, and Ba found that the catalysts accelerate the decomposition of cumene hydroperoxide, which is the rate-initiating step. mdpi.com The catalytic activity, based on the time required to reach the maximum concentration of the hydroperoxide product, showed a distinct order among the metals.

Interactive Data Table: Catalyst Performance in Cumene Oxidation at 393 K

| Catalyst (1 mmol/L) | Time to Reach Max [ROOH] (hours) | Max [ROOH] (mol/L) |

| Strontium Complex | ~7 | ~1.4 |

| Calcium Complex | ~7 | ~1.2 |

| Barium Complex | >10 | ~0.9 |

| No Catalyst | >10 | ~0.8 |

Data adapted from kinetic plots in a comparative study of Ca, Sr, and Ba chloride complexes. mdpi.com

Catalysis in Polymerization Reactions (e.g., Styrene, Polyurethane, Polyester)

Precursor in Specialized Catalytic Systems

Beyond direct catalysis, this compound can serve as a precursor, a starting material used to form the active catalytic species in situ.

Hydroformylation, or the oxo process, is a large-scale industrial reaction that converts alkenes into aldehydes using synthesis gas (CO and H₂). wikipedia.org The process relies on homogeneous transition metal catalysts. wikipedia.org Metal 2-ethylhexanoates are common catalyst precursors that form the active catalyst, often a metal carbonyl hydride species, under the high-pressure and high-temperature conditions of the reaction. justia.com

For example, rhodium(III) 2-ethylhexanoate is a well-known precatalyst that is used to generate an active, unmodified rhodium catalyst for hydroformylation. google.com Similarly, bismuth 2-ethylhexanoate has been used as a catalyst in the hydroformylation of olefins. google.com While rhodium and cobalt are the most common metals for this process, other transition metal compounds, including their 2-ethylhexanoate salts, can also be employed. wikipedia.orgjustia.com

The catalytic performance of this compound is often evaluated in comparison to, or in combination with, other metal carboxylates.

In Fuel Additives : Barium 2-ethylhexanoate is used with zinc 2-ethylhexanoate as a synergistic mixture for smoke and soot reduction in diesel fuel. evitachem.com This highlights its role as a co-additive where performance is enhanced through combination with another metal carboxylate.

Toxicity and Catalyst Replacement : In the development of "green" catalysts, bismuth compounds are often favored. Bismuth(III) tricarboxylates, such as bismuth 2-ethylhexanoate, are noted for having significantly lower toxicity compared to tin, zinc, and barium catalysts, making them a promising alternative for applications like non-isocyanate polyurethane synthesis. mdpi.com

In Hydrogenation : Ziegler-type hydrogenation catalysts, which are crucial for processes like the selective hydrogenation of styrenic block copolymers, are formed from precursors like Ni(2-ethylhexanoate)₂ and AlEt₃. nih.gov These systems form heterogeneous metal nanoclusters that are the active catalytic species. nih.gov While this specific study focused on nickel and cobalt, it demonstrates the role of 2-ethylhexanoate salts as precursors for complex, industrially relevant catalytic systems. nih.gov

Interactive Data Table: Comparison of Metal 2-Ethylhexanoate Catalysts

| Metal 2-Ethylhexanoate | Primary Catalytic Application | Key Comparative Finding | Source(s) |

| This compound | Co-catalyst (Polyester, Fuel Additive) | Lower catalytic efficiency in cumene oxidation vs. Ca/Sr complexes. Lower toxicity than some heavy metals but higher than bismuth. | evitachem.comnouryon.commdpi.commdpi.com |

| Chromium(III) 2-ethylhexanoate | Ethylene (B1197577) Trimerization | Component of the highly active Phillips catalyst system. | d-nb.info |

| Zinc(II) 2-ethylhexanoate | Polyurethane Catalyst, Fuel Additive | Acts as a Lewis acid catalyst in PU synthesis. Synergistic effect with barium salt in soot reduction. | evitachem.comborchers.com |

| Cobalt(II) 2-ethylhexanoate | Polymerization (Styrene, Polyester), Driers | Superior as a surface drier and initiator for radical polymerization compared to Mn or Zn. | nouryon.comborchers.com |

| Bismuth(III) 2-ethylhexanoate | Polyurethane Catalyst, Hydroformylation | Tin-free alternative for PU systems with lower toxicity than Ba, Zn, or Sn catalysts. | borchers.commdpi.comgoogle.com |

Hydroformylation Reactions

Computational and Experimental Validation of Catalytic Pathways (e.g., Density Functional Theory (DFT) for Ba-ligand Interactions)

The elucidation of catalytic pathways is a critical aspect of understanding and optimizing chemical reactions. For catalysts like this compound, a comprehensive approach that combines experimental observations with computational modeling is essential to unravel the intricate details of its catalytic mechanism. While dedicated studies focusing exclusively on the complete catalytic cycle of barium 2-ethylhexanoate are not extensively documented in publicly available research, insights can be drawn from research on related systems and its application in various catalytic processes.

Experimental evidence points to the role of barium 2-ethylhexanoate in facilitating various chemical transformations. It is utilized as a catalyst or co-catalyst in processes such as the synthesis of cumene hydroperoxide and in ethylene trimerization. d-nb.inforesearchgate.net In the context of cumene hydroperoxide synthesis, kinetic modeling suggests that the catalytic activity of metal 2-ethylhexanoates, including those of the alkaline earth metals, is associated with the formation of intermediate adducts with the hydroperoxide (ROOH·Cat). researchgate.netresearchgate.net These intermediates are proposed to be an additional source of free radicals, which can influence the reaction rate. researchgate.netresearchgate.net

For instance, in studies involving other metal 2-ethylhexanoates, such as those of zinc, cadmium, and mercury, computational experiments have supported the formation of these ROOH·Cat adducts. researchgate.net These adducts exhibit lower thermal stability compared to the individual catalyst and hydroperoxide, leading to an enhanced generation of free radicals. researchgate.net While this specific study did not focus on barium 2-ethylhexanoate, it provides a plausible mechanistic framework that could be analogous for barium.

Furthermore, research on the decomposition of cumyl hydroperoxide catalyzed by calcium 2-ethylhexanoate has demonstrated the formation of intermediate complexes within the catalyst-hydroperoxide system. researchgate.net This was established through kinetic experiments and corroborated by quantum chemical modeling, which was used to optimize the structure of these intermediates and determine the thermodynamic characteristics of the reactions they participate in. researchgate.net A stepwise decomposition mechanism for these intermediates was also proposed. researchgate.net This highlights a powerful combined experimental and computational approach that could be applied to the barium analogue.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in metal complexes, providing insights that are often difficult to obtain through experimental means alone. DFT calculations can be employed to model the interactions between the barium ion and the 2-ethylhexanoate ligands, as well as the interaction of the catalyst with substrates and intermediates.

While a specific DFT study detailing the entire catalytic pathway of barium 2-ethylhexanoate was not found in the reviewed literature, numerous studies on related barium compounds and catalytic systems demonstrate the utility of this approach. For example, DFT has been used to study the complexation of the barium cation with other organic ligands, revealing details about the bonding interactions. americanelements.com In other work, DFT calculations on benzene (B151609) hydrogenation with a Ba/BaH2 system have confirmed the accelerating effect of the presence of metallic barium, showcasing the power of computational models to explain catalytic phenomena. nih.govd-nb.info

In the broader context of catalysis by metal 2-ethylhexanoates, DFT has been combined with machine learning to design catalysts with enhanced selectivity. For instance, in chromium-catalyzed ethylene oligomerization where chromium(III) 2-ethylhexanoate is a precursor, a DFT transition-state model was developed to predict catalyst performance. rsc.org This model, validated by experimental results, allowed for the identification of key design elements to improve the selectivity towards desired products. rsc.org Such an approach could, in principle, be applied to catalytic systems involving barium 2-ethylhexanoate.

The table below summarizes findings from related systems which provide a basis for understanding the potential catalytic pathways of barium 2-ethylhexanoate.

| Catalyst System | Reaction | Experimental Findings | Computational (DFT) Insights |

| Ca 2-ethylhexanoate | Cumyl hydroperoxide decomposition | Kinetically established formation of intermediate complexes. | Confirmed formation of intermediates, optimized structures, and determined thermodynamic characteristics. Proposed a stepwise decomposition mechanism. researchgate.net |

| Zn, Cd, Hg 2-ethylhexanoates | Cumene oxidation & hydroperoxide decomposition | Catalytic activity linked to intermediate adduct formation (ROOH·Cat). | Computational experiments support the formation of ROOH·Cat adducts as an additional source of free radicals. researchgate.net |

| Ba/BaH₂ | Benzene hydrogenation | Metallic barium is a highly active hydrogenation catalyst. | DFT calculations confirmed the accelerating effect of metallic barium in the hydrogenation process. nih.govd-nb.info |

| Cr(III) 2-ethylhexanoate precursor | Ethylene oligomerization | High selectivity for 1-hexene. | A DFT transition-state model quantitatively predicted catalyst selectivity, enabling rational catalyst design. rsc.org |

Environmental Research Considerations

Environmental Fate and Transport of Barium-Containing Organometallics in Various Compartments

The environmental behavior of barium(2+);2-ethylhexanoate (B8288628) is primarily dictated by the properties of its constituent ions: the barium ion (Ba²⁺) and the 2-ethylhexanoate anion. Once released into the environment, organometallic compounds can undergo various transformations, including degradation, sorption (adhesion to particles), and bioaccumulation. numberanalytics.com Their transport and ultimate fate are influenced by factors such as the chemical structure of the compound and environmental conditions like pH and temperature. numberanalytics.comvwr.com

In aquatic systems, the high solubility of many barium compounds means that barium ions have the potential to disperse over large areas rather than remaining concentrated at the discharge site. researchgate.net The speciation, or the specific chemical form, of an organometallic compound significantly affects its bioavailability and mobility. numberanalytics.com For barium(2+);2-ethylhexanoate, dissociation in water is likely, releasing Ba²⁺ ions and 2-ethylhexanoate. canada.ca The 2-ethylhexanoate portion is expected to be found primarily in water due to its properties. canada.ca

The release of organometallic compounds into the environment can occur through industrial discharges, agricultural use, and the disposal of consumer products. solubilityofthings.com In the case of this compound, its use as a heat stabilizer in plastics and as a paint drier are potential sources of environmental entry. nih.gov

Table 1: Factors Influencing Environmental Fate of Organometallic Compounds

| Factor | Influence on Fate and Transport | Reference |

| Speciation | The chemical form of the metal (e.g., free ion, complex) determines its bioavailability, toxicity, and mobility in the environment. | numberanalytics.comresearchgate.net |

| Sorption | Adhesion to soil and sediment particles can reduce mobility in water but create a reservoir of the compound in that compartment. | numberanalytics.comnumberanalytics.com |

| Degradation | Chemical (e.g., hydrolysis) or biological processes can break down the compound into other substances with different properties. | numberanalytics.comnumberanalytics.com |

| Environmental Conditions | pH, redox potential, and the presence of other substances (like humic acids) can alter the compound's speciation and bioavailability. | numberanalytics.com |

| Volatility | The tendency of a compound to become a vapor can influence its transport through the atmosphere. | numberanalytics.com |

Research on Biodegradation Pathways of the 2-Ethylhexanoate Ligand in Environmental Systems

The 2-ethylhexanoate (2-EHA) ligand, once dissociated from the barium ion, is subject to biodegradation. Studies show that 2-EHA is generally considered to be readily biodegradable in aerobic environments. canada.ca For instance, one study reported an 83% aerobic biodegradation over 20 days in activated sludge. canada.ca Other reports indicate rapid and ultimate degradation (>95-100%) within 3 to 5 days in similar conditions. canada.ca

However, the degradation pathway and its efficiency can be complex. The microbial degradation of plasticizers like bis(2-ethylhexyl) adipate (B1204190) (BEHA) by bacteria such as Rhodococcus rhodochrous results in the formation of 2-ethylhexanol and subsequently 2-ethylhexanoic acid. researchgate.net While the initial hydrolysis of the ester and oxidation of the alcohol occur, the resulting 2-EHA can be more resistant to further breakdown. researchgate.net This recalcitrance is attributed to the ethyl-branch on the second carbon, which appears to interfere with the common metabolic process of β-oxidation. researchgate.net

Under anaerobic (oxygen-free) conditions, 2-EHA has also been shown to degrade completely. canada.ca Research on anaerobic biofilters designed to treat wastewater containing high concentrations of 2-EHA demonstrated removal efficiencies of over 92%. canada.ca A specific anaerobic degradation pathway has been elucidated, involving the breakdown of the initial 2-EHA concentration over a period of 15 days in enrichment cultures. canada.ca

Some microorganisms, like Mycobacterium austroafricanum, can biodegrade 2-ethylhexanol (the precursor alcohol to 2-EHA) but cannot further metabolize the resulting 2-ethylhexanoic acid. asm.org The microbial degradation of plasticizers is considered the most probable source of related compounds like 2-ethylhexanol found as volatile organic compounds (VOCs) in some environments. nih.gov This alcohol is then oxidized by other microorganisms into the less volatile 2-ethylhexanoic acid. nih.gov

Table 2: Summary of 2-Ethylhexanoic Acid (2-EHA) Biodegradation Studies

| Condition | Organism/System | Finding | Reference |

| Aerobic | Activated Sludge | 83% biodegradation in 20 days. | canada.ca |

| Aerobic | Activated Sludge | >95-100% ultimate degradation in 3-5 days. | canada.ca |

| Aerobic | Rhodococcus rhodochrous | Degrades plasticizers to 2-EHA, but further degradation of 2-EHA is slow. | researchgate.netresearchgate.net |

| Anaerobic | Enrichment Cultures | Almost complete degradation of high concentrations over 15 days. | canada.ca |

| Anaerobic | Biofilter | 92.3% COD removal efficiency for wastewater containing 2-EHA. | canada.ca |

| Aerobic | Mycobacterium austroafricanum | Degrades precursor 2-ethylhexanol to 2-EHA, but 2-EHA is not biodegraded further. | asm.org |

Methodologies for Analytical Detection and Speciation in Environmental Matrices

The detection and quantification of this compound in environmental samples require methods that can measure the total metal concentration and, ideally, distinguish its specific organometallic form—a process known as speciation. researchgate.net Speciation is crucial because the toxicity and environmental behavior of an element depend heavily on its chemical form. researchgate.netcore.ac.uk

For the analysis of total barium in environmental matrices like water, soil, and air, several well-established techniques are available. cdc.govnih.gov Atomic Absorption Spectroscopy (AAS), in both its flame (FAAS) and graphite (B72142) furnace (GFAAS) variations, is a prevalent technique. cdc.govnih.govnih.gov Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are also widely used and recommended by agencies like the EPA for detecting trace levels of barium. cdc.govnih.gov These methods typically involve acid digestion to break down the sample and solubilize the metal before analysis. nih.gov

Speciation analysis, which separates the different forms of an element, is more complex. For organometallic compounds, this often involves a hyphenated technique, where a separation method is coupled with a sensitive detector. Gas Chromatography (GC) combined with ICP-MS (GC-ICP-MS) is a powerful tool for the speciation of organometal compounds of tin, lead, and mercury, and could be adapted for organobarium compounds. core.ac.uk This method often requires a derivatization step, such as ethylation, to make the compounds volatile enough for GC analysis. core.ac.uknih.gov Another approach for water samples is headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis, which has been developed for the simultaneous determination of various organometallic compounds. nih.gov

Table 3: Analytical Methods for Barium and Organometallics in Environmental Samples

| Analytical Method | Analyte Type | Sample Matrix | Typical Detection Limit | Reference |

| ICP-MS | Total Barium | Water | 0.8 µg/L | nih.gov |

| ICP-AES | Total Barium | Water | 1 µg/L | nih.gov |

| FAAS | Total Barium | Water, Wastewater | 100 µg/L | nih.gov |

| GFAAS | Total Barium | Water, Wastewater | 2 µg/L | nih.gov |

| GC-ICP-MS | Speciated Organometallics | Water, Sediment | Low ng/L (for other metals) | core.ac.uk |

| HS-SPME-GC-MS | Speciated Organometallics | Water | Low ng/L | nih.gov |

Potential for Applications in Environmental Geochemistry or Remediation Research

While primarily known for industrial uses, this compound and related metal carboxylates have properties that suggest potential research applications in environmental science. smolecule.comamericanelements.com The study of barium compounds is relevant to environmental geochemistry, as barium is a naturally occurring element whose distribution can be altered by industrial activities. researchgate.netsmolecule.com

In the field of environmental remediation, metal carboxylates are components of broader material classes like Metal-Organic Frameworks (MOFs), which are being investigated for treating contaminated water and soil. frontiersin.orgmdpi.comdergipark.org.tr MOFs are crystalline materials constructed from metal ions (like Ba²⁺) linked by organic molecules (like carboxylates). mdpi.com Their high porosity and tunable surface chemistry make them promising candidates for selectively adsorbing pollutants, such as heavy metals, from water. frontiersin.orgdergipark.org.tr For instance, MOFs functionalized with carboxyl groups can form strong complexes with heavy metal ions, enhancing their removal from aqueous solutions. frontiersin.org

Furthermore, the microbial processes involved in the breakdown of the 2-ethylhexanoate ligand are relevant to bioremediation research. Understanding how microorganisms metabolize such compounds can inform strategies to clean up sites contaminated with plasticizers and related industrial chemicals. researchgate.netnih.gov The functional groups on microbial cell walls, such as carboxylate and hydroxyl groups, can also bind metal ions, a process known as biosorption, which is another avenue of remediation research. nih.gov Although direct applications of this compound in remediation are not established, its components and chemical relatives are subjects of ongoing research into treating environmental contamination. frontiersin.orgnih.govresearchgate.net

Future Directions and Emerging Research Avenues for Barium 2+ ;2 Ethylhexanoate

Development of Novel Barium(2+);2-ethylhexanoate (B8288628) Derivatives with Tailored Ligands

A significant challenge in the use of barium precursors for chemical vapor deposition techniques is achieving high volatility and thermal stability. nih.gov Due to barium's large atomic radius and high coordination sphere, its compounds often form oligomeric structures, which can limit their volatility. nih.gov Research is actively pursuing the synthesis of novel heteroleptic barium complexes to overcome these issues. This approach involves creating derivatives where the 2-ethylhexanoate ligand is paired with other specifically chosen ligands, such as aminoalkoxides or β-diketones. nih.gov

The goal is to saturate the metal's coordination center, which can lead to monomeric or dimeric structures with improved thermal properties. nih.gov For example, novel heteroleptic barium complexes have been synthesized that can be sublimed at 160 °C under reduced pressure, demonstrating their potential as improved precursors for atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD). nih.gov Another established route for creating derivatives is through ligand-exchange reactions, where metal acetates or halides are reacted with an excess of a different alkanoic acid to yield a new metal carboxylate. researchgate.net This method could be adapted to systematically modify the ligands associated with the barium center to fine-tune properties like solubility and decomposition temperature.

Integration into Hybrid and Multimetallic Precursor Systems for Advanced Functionalities

Barium(2+);2-ethylhexanoate is frequently used not as a standalone precursor, but as a component in multimetallic systems to fabricate advanced functional materials. scispace.comdtic.mil Its solubility in organic solvents makes it an ideal candidate for mixing with other metal-organic compounds to create complex oxides with precise stoichiometry. americanelements.com A primary application is in the production of barium titanate (BaTiO₃), a material with outstanding dielectric properties essential for electronics like miniature capacitors. scispace.comresearchgate.net In this process, this compound is combined with a titanium precursor, such as titanium dimethoxy dineodecanoate, in a metal-organic deposition (MOD) process. scispace.comcambridge.org

Another significant area is the synthesis of high-temperature superconductors like YBa₂Cu₃O₇-δ (YBCO). dtic.milresearchgate.net Here, this compound is part of a mix of organometallic precursors, including yttrium and copper carboxylates, used to spin preceramic fibers that are later converted into superconducting ceramic fibers through pyrolysis. dtic.mil The development of single-source, pre-mixed multimetallic precursors, such as barium titanium(IV) 2-ethylhexanoate pentaisopropoxide, represents a further step in this direction, offering simplified handling and potentially better compositional control during deposition. fishersci.at

| Target Material | Co-precursor(s) | Synthesis Method | Advanced Functionality | Reference |

|---|---|---|---|---|

| Barium Titanate (BaTiO₃) | Titanium dimethoxy dineodecanoate | Metal-Organic Deposition (MOD) | High dielectric properties for electronics | scispace.comcambridge.org |

| YBa₂Cu₃O₇-δ (YBCO) | Yttrium and Copper carboxylates | Pyrolysis of preceramic fibers | High-temperature superconductivity | dtic.mil |

| PVC Stabilizer | Zinc organic salts | Compounding | Thermal stabilization of polymers | researchgate.netresearchgate.net |

| Barium Titanate (BaTiO₃) | Titanium(IV) pentaisopropoxide (as a single precursor) | Solution-based deposition | High dielectric properties for electronics | fishersci.at |

Advanced In-Situ Characterization Techniques for Real-time Reaction Monitoring

A deeper understanding of the reaction mechanisms from precursor to final material is critical for optimizing properties and process control. The thermal decomposition of this compound is a key step in the formation of barium-containing oxides. Advanced characterization techniques are crucial for monitoring this transformation. Techniques such as thermogravimetric analysis (TGA) and Fourier transform infrared spectroscopy (FTIR) have been employed to study the decomposition pathway and crystallization process during the formation of BaTiO₃ films. scispace.comcambridge.org

These studies reveal intermediate phases, such as the formation of barium carbonate (BaCO₃) at temperatures around 300 °C, which then reacts with TiO₂ at higher temperatures (around 600 °C) to form the desired BaTiO₃ phase. scispace.com Future research will likely focus on more advanced in-situ characterization methods. These could include techniques that allow for real-time monitoring within a deposition chamber, providing immediate feedback on how changes in process parameters affect the chemical transformations and phase formation, thereby enabling more precise control over the final material's structure and properties.

| Technique | Information Obtained | Application Context | Reference |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Monitors mass loss versus temperature to determine decomposition stages and thermal stability. | Analysis of precursor decomposition during annealing for BaTiO₃ formation. | scispace.comcambridge.org |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identifies chemical bonds and functional groups to track the conversion of the organic precursor to inorganic intermediates. | Characterization of spin-coated films to understand the metal-organic decomposition mechanism. | scispace.comcambridge.org |

| X-Ray Diffraction (XRD) | Identifies crystalline phases and determines crystal structure. | Analysis of annealed films to confirm the formation of BaCO₃, BaTiO₃, and other phases at different temperatures. | scispace.comcambridge.org |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and microstructure of the resulting films. | Observation of grain shape and size in the final BaTiO₃ films. | scispace.comcambridge.org |

Theoretical Prediction and Rational Design of New Material Properties and Catalytic Efficiencies

The rational design of new materials and catalysts relies increasingly on theoretical and computational methods. european-mrs.com While experimental work remains essential, theoretical predictions can guide synthesis efforts, saving time and resources. In the context of materials derived from this compound, computational approaches can be used to predict the properties of novel multimetallic or mixed-anion systems. european-mrs.com For instance, theoretical calculations have been used to assess the stability of novel silicate (B1173343) structures, providing a basis for their successful synthesis from precursors like barium oxide. dtic.mil

Future research will likely apply these predictive tools more directly to barium carboxylate systems. This could involve modeling the electronic structure and properties of new materials formed by combining barium with various transition metals, or designing tailored ligands for this compound derivatives to optimize their performance as MOCVD precursors. european-mrs.com By simulating reaction pathways and predicting catalytic efficiencies, researchers can rationally design experiments to create materials with enhanced electronic, optical, or catalytic functionalities. european-mrs.comresearchgate.net

Process Intensification and Scale-Up Methodologies for Research-Oriented Production

Process intensification (PI) is a chemical engineering strategy focused on developing smaller, cleaner, safer, and more energy-efficient manufacturing processes. mdpi.comaiche.orgresearchgate.net For research-oriented production involving precursors like this compound, PI offers significant advantages. Traditional batch processes can be inefficient, whereas intensified systems, such as continuous-flow reactors, can offer better control, higher yields, and reduced waste. mdpi.com

In the context of MOCVD, a key technology where this compound is used, process intensification is crucial for overcoming challenges related to precursor delivery. tms.org Barium precursors are often non-volatile and can have poor thermal stability. nih.govsmolecule.com The development of liquid precursor delivery systems is an example of process intensification, allowing for the precise and reliable transport of low-volatility compounds into the MOCVD reactor. tms.org This method improves control over the vapor-phase composition and is more flexible than traditional bubbler-based systems. tms.org Future research will focus on further integrating reaction and separation steps and utilizing novel energy sources to streamline the synthesis of materials from this compound, making the path from laboratory discovery to scaled-up production more efficient. mdpi.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.